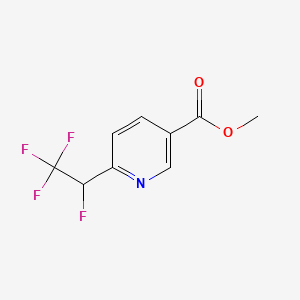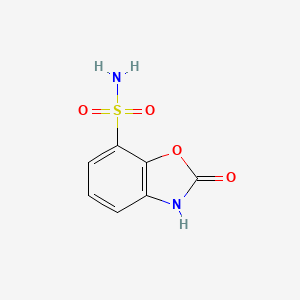
2-Hydroxy-1,3-benzoxazole-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,3-benzoxazole-7-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused with an oxazole ring, with a hydroxyl group at the 2-position and a sulfonamide group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For 2-Hydroxy-1,3-benzoxazole-7-sulfonamide, a common method involves the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts or ionic liquid catalysts are used to accelerate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also gaining popularity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,3-benzoxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazole-2-one derivatives.
Reduction: Formation of benzoxazole-7-amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-Hydroxy-1,3-benzoxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,3-benzoxazole-7-sulfonamide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The hydroxyl and sulfonamide groups can form hydrogen bonds with target proteins, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in the target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the hydroxyl and sulfonamide groups.
2-Amino-1,3-benzoxazole: Contains an amino group instead of a hydroxyl group.
7-Sulfonamido-1,3-benzoxazole: Lacks the hydroxyl group.
Uniqueness
2-Hydroxy-1,3-benzoxazole-7-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which enhance its ability to form hydrogen bonds and interact with biological targets.
Propriétés
Formule moléculaire |
C7H6N2O4S |
|---|---|
Poids moléculaire |
214.20 g/mol |
Nom IUPAC |
2-oxo-3H-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C7H6N2O4S/c8-14(11,12)5-3-1-2-4-6(5)13-7(10)9-4/h1-3H,(H,9,10)(H2,8,11,12) |
Clé InChI |
MPNWLTRXRIFOGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


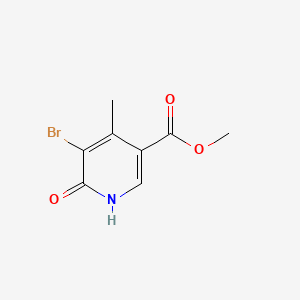
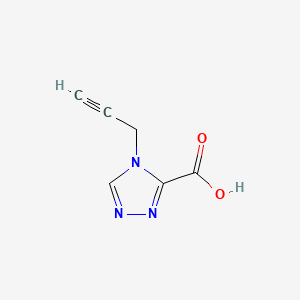

![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)
![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)
![tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13460986.png)
![{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
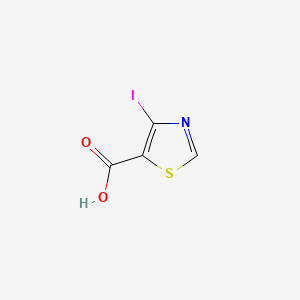
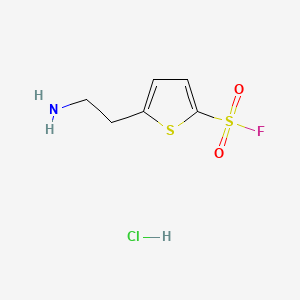
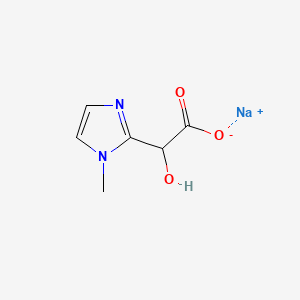
![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)

